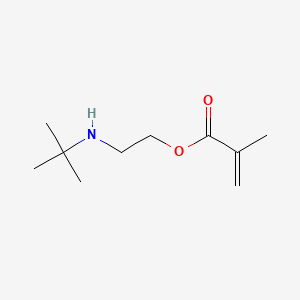

2-(Tert-butylamino)ethyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.8 g/100 ml water at 25 °c. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(tert-butylamino)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8(2)9(12)13-7-6-11-10(3,4)5/h11H,1,6-7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWCNXNIQCLWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26716-20-1 | |

| Record name | Poly(tert-butylaminoethyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26716-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044931 | |

| Record name | 2-(tert-Butylamino)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Colorless to light yellow liquid; [MSDSonline] | |

| Record name | 2-(tert-Butylamino)ethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

100-105 °C @ 12 MM HG | |

| Record name | 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

96.1 °C (Cleveland open cup), 11 °C (Cleveland open cup) | |

| Record name | 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1.8 g/100 ml water at 25 °C | |

| Record name | 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.914 @ 25 °C | |

| Record name | 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

3775-90-4 | |

| Record name | tert-Butylaminoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3775-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butylamino)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003775904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[(1,1-dimethylethyl)amino]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(tert-Butylamino)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylaminoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZN7006T63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

< -70 °C | |

| Record name | 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(tert-butylamino)ethyl methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) is a functional monomer of significant interest in the fields of polymer chemistry, materials science, and drug delivery. Its unique molecular structure, featuring a polymerizable methacrylate group and a pH-responsive tertiary amine, imparts valuable properties to the polymers derived from it. This technical guide provides a comprehensive overview of the chemical properties of TBAEMA, including detailed experimental protocols for their determination and a summary of key quantitative data.

Core Chemical Properties of 2-(tert-butylamino)ethyl methacrylate

The chemical behavior of TBAEMA is dictated by its constituent functional groups: the methacrylate ester and the tertiary amino group. These groups influence its reactivity, solubility, and acid-base characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values have been compiled from various sources and provide a quantitative basis for its handling, processing, and application.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₂ | [1] |

| Molecular Weight | 185.26 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 0.914 g/mL at 25 °C | [2][3] |

| Boiling Point | 82 °C at 10 mmHg | [2][3] |

| Melting Point | < -70 °C | [4] |

| Flash Point | 71 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.442 | [2][3] |

| Water Solubility | 18 g/L at 25 °C | [2] |

| pKa (Predicted) | 8.99 ± 0.10 | [2][5] |

| LogP (Predicted) | 2.12 at 20 °C | [2] |

| Vapor Pressure | 6 Pa at 20 °C | [2] |

Reactivity and Polymerization

The primary chemical reactivity of TBAEMA is centered around the double bond of the methacrylate group, which readily undergoes free-radical polymerization. This property is extensively utilized in the synthesis of a wide range of functional polymers.

Polymerization: TBAEMA can be polymerized using various techniques, including conventional free-radical polymerization, and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). ATRP is particularly valuable as it allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The resulting polymer, poly(this compound) (PTBAEMA), is known for its pH-responsive behavior, transitioning from a hydrophobic to a hydrophilic state upon protonation of the tertiary amine groups in acidic conditions.

Hydrolysis: The ester linkage in TBAEMA is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction cleaves the ester bond to yield methacrylic acid and 2-(tert-butylamino)ethanol. The rate of hydrolysis is influenced by pH and temperature.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and the alcohol. This process is generally irreversible.[6]

Experimental Protocols

This section outlines detailed methodologies for the determination of key chemical properties of this compound and for its synthesis and polymerization.

Determination of pKa by Potentiometric Titration

The pKa of the tertiary amine group in TBAEMA can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

Materials:

-

This compound (TBAEMA)

-

Hydrochloric acid (HCl), 0.1 M standard solution

-

Sodium hydroxide (NaOH), 0.1 M standard solution, carbonate-free

-

Potassium chloride (KCl)

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Prepare a 0.01 M solution of TBAEMA in deionized water. Due to its limited water solubility, a co-solvent such as ethanol (B145695) may be used, and the apparent pKa will be determined.

-

To maintain a constant ionic strength, add KCl to the solution to a final concentration of 0.1 M.

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Acidify the solution to approximately pH 2 by adding 0.1 M HCl.

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point, which corresponds to the midpoint of the steep rise in the titration curve. The equivalence point can be more accurately determined from the peak of the first derivative of the titration curve.

Determination of Water Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[2][3][4][5][7]

Materials:

-

This compound (TBAEMA)

-

Deionized water (or other solvent of interest)

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC, or GC)

Procedure:

-

Add an excess amount of TBAEMA to a glass flask containing a known volume of deionized water. The excess solid/liquid ensures that a saturated solution is formed.

-

Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the mixture to stand undisturbed at the same temperature to allow the undissolved TBAEMA to separate.

-

Carefully remove an aliquot of the supernatant (the saturated solution). To ensure no undissolved droplets are transferred, centrifugation of the aliquot can be performed.

-

Quantify the concentration of TBAEMA in the aliquot using a suitable and validated analytical method.

-

The determined concentration represents the solubility of TBAEMA in water at the specified temperature.

Synthesis of this compound via Transesterification

TBAEMA can be synthesized by the transesterification of methyl methacrylate with 2-(tert-butylamino)ethanol.[8]

Materials:

-

2-(tert-butylamino)ethanol

-

Methyl methacrylate (MMA)

-

Catalyst (e.g., zirconium acetylacetonate)

-

Polymerization inhibitor (e.g., 4-hydroxy-2,2,6,6-tetramethylpiperidinooxyl)

-

Reaction flask equipped with a distillation column and head

-

Heating mantle

-

Vacuum source

Procedure:

-

Charge the reaction flask with 2-(tert-butylamino)ethanol, an excess of methyl methacrylate, the catalyst, and the polymerization inhibitor.[8]

-

Heat the mixture to initiate the reaction. The methanol-MMA azeotrope will begin to distill.[8]

-

Continuously remove the azeotrope to drive the equilibrium towards the product side.[8]

-

Monitor the reaction progress by observing the temperature at the distillation head. An increase in temperature indicates the depletion of the lower-boiling azeotrope.

-

Once the reaction is complete, distill off the excess methyl methacrylate under reduced pressure.[8]

-

The remaining product is this compound, which can be further purified by vacuum distillation if necessary.

Polymerization of this compound by Atom Transfer Radical Polymerization (ATRP)

ATRP allows for the synthesis of well-defined poly(this compound) (PTBAEMA).

Materials:

-

This compound (TBAEMA), purified by passing through a column of basic alumina (B75360) to remove the inhibitor.

-

Initiator (e.g., ethyl α-bromoisobutyrate)

-

Catalyst (e.g., copper(I) bromide, CuBr)

-

Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

-

Anhydrous solvent (e.g., toluene (B28343) or anisole)

-

Schlenk flask and line for inert atmosphere techniques

-

Magnetic stirrer and stir bar

-

Thermostatically controlled oil bath

Procedure:

-

Add the catalyst (CuBr) and a magnetic stir bar to a Schlenk flask.

-

Seal the flask and deoxygenate by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

In a separate flask, prepare a solution of the monomer (TBAEMA), initiator, and ligand in the anhydrous solvent.

-

Deoxygenate this solution by bubbling with the inert gas for at least 30 minutes.

-

Using a cannula or a gas-tight syringe, transfer the deoxygenated monomer solution to the Schlenk flask containing the catalyst.

-

Place the flask in the preheated oil bath to start the polymerization.

-

At desired time intervals, take aliquots from the reaction mixture using a degassed syringe to monitor the monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by gel permeation chromatography).

-

To terminate the polymerization, open the flask to air, which will oxidize the copper catalyst and quench the reaction.

-

Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., cold hexanes or methanol) and dry under vacuum.

Visualizing Chemical Processes and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key logical and experimental workflows.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. enamine.net [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. aichat.physics.ucla.edu [aichat.physics.ucla.edu]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. DE10145228A1 - Synthesis of t-butylaminoethyl methacrylate by transesterification of the alcohol with MMA - Google Patents [patents.google.com]

2-(Tert-butylamino)ethyl methacrylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA), a functional monomer with significant applications in the biomedical and materials science fields. This document details its fundamental properties, experimental protocols for its polymerization, and its mechanism of action in key applications, with a focus on its relevance to drug development and antimicrobial research.

Core Properties of 2-(Tert-butylamino)ethyl Methacrylate

This compound is a versatile monomer valued for its pH-responsive tertiary amine group and its polymerizable methacrylate functionality. These features make it a key building block for a variety of "smart" polymers.

| Property | Value | Reference |

| CAS Number | 3775-90-4 | [1] |

| Molecular Weight | 185.26 g/mol | [2] |

| Molecular Formula | C₁₀H₁₉NO₂ | [2] |

| Boiling Point | 82 °C at 10 mmHg | [2] |

| Density | 0.914 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.442 | [2] |

Experimental Protocols: Polymerization of TBAEMA

The synthesis of polymers from TBAEMA, particularly poly(this compound) (PTBAEMA), is commonly achieved through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for precise control over the polymer's molecular weight and architecture.

Atom Transfer Radical Polymerization (ATRP) of TBAEMA

ATRP is a robust method for synthesizing well-defined polymers. The following is a representative protocol for the synthesis of PTBAEMA brushes on a substrate, a common configuration for creating functional surfaces.

Objective: To synthesize PTBAEMA brushes on a silicon wafer for potential antimicrobial or drug-eluting applications.

Materials:

-

This compound (TBAEMA), inhibitor removed

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridine (bpy)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Anisole (B1667542) (solvent)

-

Silicon wafers functionalized with an ATRP initiator

-

Argon or Nitrogen gas

-

Schlenk flask and line

Procedure:

-

Preparation: In a Schlenk flask, add the desired amount of TBAEMA monomer, anisole as the solvent, and the initiator-functionalized silicon wafer.

-

Deoxygenation: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

-

Catalyst Preparation: In a separate Schlenk flask, add CuBr and bpy. Deoxygenate this mixture.

-

Initiation: Under an inert atmosphere, transfer the deoxygenated monomer/initiator solution to the catalyst-containing flask.

-

Polymerization: Place the reaction flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90°C) and stir for the specified time to achieve the target molecular weight.

-

Termination: To stop the polymerization, expose the reaction mixture to air.

-

Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold hexanes). The grafted silicon wafer should be washed extensively with a good solvent for the polymer (e.g., THF or chloroform) to remove any non-grafted polymer.

-

Characterization: The resulting polymer brushes can be characterized by techniques such as ellipsometry to determine thickness, and gel permeation chromatography (GPC) can be used to analyze the molecular weight and polydispersity of free polymer formed in the solution.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of TBAEMA

RAFT polymerization is another powerful technique for creating polymers with controlled architecture. The following protocol outlines a typical solution polymerization of TBAEMA.

Objective: To synthesize well-defined, free PTBAEMA in solution.

Materials:

-

This compound (TBAEMA), inhibitor removed

-

A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

-

A radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

A suitable solvent (e.g., 1,4-dioxane (B91453) or toluene)

-

Argon or Nitrogen gas

-

Schlenk flask and line

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the TBAEMA monomer, the RAFT agent, AIBN, and the solvent.

-

Deoxygenation: Deoxygenate the reaction mixture by purging with an inert gas (argon or nitrogen) for at least 30 minutes or by using freeze-pump-thaw cycles.

-

Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-80°C for AIBN).

-

Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion using techniques like ¹H NMR or gas chromatography.

-

Termination: After the desired time or monomer conversion is reached, the polymerization is stopped by cooling the reaction mixture to room temperature and exposing it to air.

-

Purification: The polymer is typically purified by precipitation into a non-solvent (e.g., cold methanol (B129727) or hexanes) to remove unreacted monomer and initiator fragments. The precipitation process may need to be repeated to achieve high purity.

-

Characterization: The molecular weight and polydispersity of the resulting PTBAEMA can be determined by GPC.

Applications in Drug Development and Antimicrobial Research

Polymers derived from TBAEMA are of significant interest in the pharmaceutical and biomedical fields due to their unique properties.

-

pH-Responsive Drug Delivery: The tertiary amine groups in PTBAEMA have a pKa in the physiological range. This allows for the development of "smart" drug delivery systems that can release their therapeutic payload in response to changes in pH. For instance, in the acidic environment of a tumor or within the endosomes of a cell, the polymer becomes protonated and swells, leading to the release of an encapsulated drug.

-

Antimicrobial Surfaces and Agents: PTBAEMA exhibits inherent biocidal activity.[3] The cationic nature of the protonated polymer is believed to interact with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.[4][5][6][7][8] This property is being explored for the development of antimicrobial coatings for medical devices and as a component of antimicrobial materials.

Mandatory Visualizations

Experimental Workflow for ATRP Synthesis of PTBAEMA Brushes

Caption: Workflow for the synthesis of PTBAEMA brushes via ATRP.

Antimicrobial Mechanism of PTBAEMA

The primary antimicrobial action of PTBAEMA does not involve a specific intracellular signaling pathway but rather a direct physical interaction with the bacterial cell membrane.

Caption: Mechanism of bacterial cell membrane disruption by cationic PTBAEMA.

References

- 1. researchgate.net [researchgate.net]

- 2. hefengchemical.com [hefengchemical.com]

- 3. Effect of an acrylic resin combined with an antimicrobial polymer on biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsra.net [ijsra.net]

- 5. The Mechanisms and the Applications of Antibacterial Polymers in Surface Modification on Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On Antimicrobial Polymers: Development, Mechanism of Action, International Testing Procedures, and Applications [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial Studies of Cationic Polymers with Alternating, Random and Uniform Backbones - PMC [pmc.ncbi.nlm.nih.gov]

The pH-Responsive Behavior of Polymers Containing 2-(tert-butylamino)ethyl Methacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of controlled drug delivery has seen significant advancements through the development of "smart" polymers that respond to specific physiological cues. Among these, pH-responsive polymers have garnered considerable attention for their potential to target acidic microenvironments characteristic of tumors and endosomal compartments. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of polymers containing 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA), a key monomer in the design of sophisticated, pH-sensitive drug delivery systems.

Core Principles: The Chemistry of pH-Responsiveness

The pH-responsive behavior of poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA) and its copolymers is rooted in the protonation and deprotonation of the tertiary amine group in the TBAEMA monomer. At physiological pH (~7.4), the amine group is largely deprotonated and thus, the polymer is relatively hydrophobic and exists in a collapsed state. However, in acidic environments (pH < 7), the tertiary amine becomes protonated, leading to a positive charge along the polymer backbone. This results in electrostatic repulsion between adjacent charged groups and an increased affinity for water, causing the polymer to swell or dissolve. This sharp conformational change can be harnessed to trigger the release of an encapsulated therapeutic agent.

The pKa of the tertiary amine group in PTBAEMA, the pH at which 50% of the amine groups are protonated, is a critical parameter governing its pH-responsive behavior. While the predicted pKa of the TBAEMA monomer is around 8.99, for PTBAEMA brushes, the effective pKa has been reported to be approximately 7.8.[1] This transition pH makes PTBAEMA-based polymers particularly suitable for drug delivery applications, as they can remain stable in the bloodstream while responding to the lower pH of tumor tissues or endosomes.

Quantitative Data on PTBAEMA Behavior

For ease of comparison, the following tables summarize key quantitative data related to the pH-responsive properties of TBAEMA-containing polymers.

| Property | Value | Polymer System | Measurement Technique |

| pKa | ~7.8 | PTBAEMA brushes | Acid Titration |

| Predicted pKa (monomer) | 8.99 ± 0.10 | TBAEMA monomer | Computational Prediction |

| Critical pH for Swelling | ~7.0 | PTBAEMA brushes | Ellipsometry |

| Swelling Ratio (pH 5 vs. pH 7.4) | Significant Increase | Doxorubicin-loaded micelles | Dynamic Light Scattering |

Table 1: Physicochemical Properties of TBAEMA and PTBAEMA

| Drug | Polymer System | Loading Capacity (%) | Release at pH 5.0-5.5 (%) | Release at pH 7.4 (%) | Timeframe (h) |

| Doxorubicin (DOX) | PDMS-b-PDMAEMA micelles | Not specified | pH-responsive release observed | Minimal | 24 |

| Doxorubicin (DOX) | HYD-M micelles | Not specified | 77 | 52 | 72 |

| Doxorubicin (DOX) | ABZ-M micelles | Not specified | 52 | 35 | 72 |

| Doxorubicin (DOX) | GLY-M micelles | Not specified | 45 | 28 | 72 |

Table 2: Drug Loading and Release from TBAEMA-related Polymer Systems (Note: PDMAEMA is a structurally similar polymer often used in pH-responsive systems. Data for TBAEMA-specific systems is limited in the immediate search results).

Experimental Protocols

Synthesis of PTBAEMA via Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The following is a generalized laboratory protocol for the synthesis of a linear PTBAEMA homopolymer.

Materials:

-

This compound (TBAEMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (B1667542) (solvent)

-

Methanol (non-solvent for precipitation)

-

Argon or Nitrogen gas supply

-

Schlenk flask and line

Procedure:

-

Monomer and Solvent Preparation: Purify TBAEMA by passing it through a column of basic alumina (B75360) to remove the inhibitor. Degas anisole by bubbling with argon or nitrogen for at least 30 minutes.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add CuBr (1 equivalent relative to initiator).

-

Component Addition: In a separate, sealed flask under inert atmosphere, prepare a solution of TBAEMA (e.g., 50 equivalents), PMDETA (1 equivalent), and degassed anisole.

-

Initiation: Transfer the monomer/ligand/solvent solution to the Schlenk flask containing the CuBr catalyst via a degassed syringe. Stir the mixture until the catalyst dissolves and a homogeneous solution is formed.

-

Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90°C). Initiate the polymerization by adding the EBiB initiator (1 equivalent) via a degassed syringe.

-

Monitoring the Reaction: Periodically take samples from the reaction mixture using a degassed syringe to monitor the monomer conversion and polymer molecular weight by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).

-

Termination and Purification: Once the desired molecular weight is achieved, terminate the polymerization by exposing the reaction mixture to air. Dilute the polymer solution with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: Precipitate the purified polymer by adding the solution dropwise to a stirred, cold non-solvent such as methanol. Collect the precipitated polymer by filtration and dry it under vacuum.

Characterization of pH-Responsive Swelling

Dynamic Light Scattering (DLS) is a common technique to assess the change in the hydrodynamic diameter of polymer nanoparticles or micelles in response to pH.

Procedure:

-

Sample Preparation: Prepare a dilute aqueous dispersion of the TBAEMA-containing polymer nanoparticles at a known concentration.

-

pH Adjustment: Divide the dispersion into several aliquots. Adjust the pH of each aliquot to a different value within the desired range (e.g., from pH 4.0 to 9.0) using dilute HCl or NaOH solutions.

-

DLS Measurement: Equilibrate each sample at the desired temperature and measure the hydrodynamic diameter using a DLS instrument.

-

Data Analysis: Plot the average hydrodynamic diameter as a function of pH to visualize the swelling behavior and determine the critical pH for the transition.

Mandatory Visualizations

Biocompatibility and Cytotoxicity

For any material intended for biomedical applications, biocompatibility is of paramount importance. While specific in vivo data for TBAEMA-containing polymers is not extensively detailed in the immediate search results, studies on structurally similar cationic polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) provide valuable insights. Cationic polymers, in general, can exhibit some level of cytotoxicity due to their interaction with negatively charged cell membranes. However, the cytotoxicity of these polymers can be significantly influenced by factors such as molecular weight, polymer architecture (e.g., block vs. random copolymers), and the presence of shielding moieties like polyethylene (B3416737) glycol (PEG). It has been shown that the toxicity of DMAEMA-containing copolymers increases with a higher content of the DMAEMA monomer.[2] Therefore, careful design and optimization of TBAEMA-based polymers are crucial to ensure a favorable safety profile for in vivo applications. Further in vivo studies are necessary to fully establish the biocompatibility and long-term effects of TBAEMA-containing drug delivery systems.[3][4]

Future Directions and Conclusion

Polymers containing this compound represent a highly promising platform for the development of advanced pH-responsive drug delivery systems. Their sharp and tunable response to acidic environments makes them ideal candidates for targeted cancer therapy and other applications where a specific pH trigger is desirable. Future research will likely focus on the development of multifunctional TBAEMA-based systems that incorporate other stimuli-responsive elements (e.g., temperature sensitivity) or targeting ligands to further enhance their specificity and efficacy. As our understanding of the in vivo behavior of these polymers grows, so too will their potential to translate into clinically effective therapies. This guide serves as a foundational resource for scientists and researchers looking to explore and harness the potential of this exciting class of smart materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Polymers with tunable toxicity: a reference scale for cytotoxicity testing of biomaterial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biocompatibility of polymethyl methacrylate heat-polymerizing denture base resin copolymerized with antimicrobial monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. saliterman.umn.edu [saliterman.umn.edu]

In-Depth Technical Guide: Thermal Properties and Glass Transition Temperature of Poly(2-tert-butylaminoethyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties, with a specific focus on the glass transition temperature (Tg), of poly(2-tert-butylaminoethyl methacrylate), commonly referred to as poly(TBAEMA). This polymer has garnered significant interest in various fields, including drug delivery and biomedical applications, owing to its pH-responsive nature. Understanding its thermal behavior is paramount for its processing, stability, and performance in end-use applications.

Glass Transition Temperature (Tg) of Poly(TBAEMA)

The glass transition temperature is a critical thermal property of amorphous and semi-crystalline polymers. It marks the reversible transition from a rigid, glassy state to a more flexible, rubbery state. For poly(TBAEMA), the reported glass transition temperature is approximately 40°C .[1] This relatively low Tg indicates that the polymer will be in a rubbery state at physiological temperatures, a factor that can be advantageous for certain biomedical applications requiring flexibility. However, this low Tg can also present challenges in terms of processability and usability in applications where dimensional stability at ambient or slightly elevated temperatures is required.[1]

The glass transition temperature of a polymer is not a fixed value and can be influenced by several factors, including molecular weight, polydispersity index (PDI), and the experimental method used for its determination.

Quantitative Data Summary

Table 1: Glass Transition Temperature of Poly(tert-butyl methacrylate) as a Function of Molecular Weight

| Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) |

| 1,000 | - | - | 95.7 |

| 4,700 | - | - | 105.2 |

| 10,000 | - | - | 109.8 |

| 21,000 | - | - | 112.5 |

| 50,000 | - | - | 114.1 |

| 100,000 | - | - | 114.5 |

| 200,000 | - | - | 114.6 |

| 500,000 | - | - | 114.7 |

Data adapted from a study on poly(tert-butyl methacrylate).[2] The relationship between Mn and Tg for poly(TBAEMA) is expected to follow a similar trend.

Experimental Protocols

The primary technique for determining the glass transition temperature of polymers is Differential Scanning Calorimetry (DSC). Thermogravimetric Analysis (TGA) is also a crucial thermal analysis technique used to evaluate the thermal stability of the polymer.

Differential Scanning Calorimetry (DSC) for Tg Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry poly(TBAEMA) sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 100°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min). This scan is intended to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample to a low temperature (e.g., 0°C) at a controlled cooling rate (e.g., 10°C/min).

-

Second Heating Scan: Heat the sample again from the low temperature to the upper temperature limit at the same heating rate as the first scan. The glass transition temperature is determined from this second heating scan.

-

-

Data Analysis: The Tg is typically determined as the midpoint of the step transition in the heat flow curve from the second heating scan.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the decomposition temperature and thermal stability of the polymer.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the poly(TBAEMA) sample (5-10 mg) into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen or an oxidative air atmosphere.

-

Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset of decomposition is a key parameter indicating the thermal stability of the polymer.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and thermal characterization of poly(TBAEMA).

Caption: Workflow for the synthesis and thermal characterization of poly(TBAEMA).

Signaling Pathways and Logical Relationships

The relationship between the molecular characteristics of poly(TBAEMA) and its glass transition temperature can be visualized as follows. Key factors such as molecular weight directly influence chain mobility, which in turn dictates the Tg.

Caption: Factors influencing the glass transition temperature of poly(TBAEMA).

References

In-Depth Technical Guide: The Antibacterial Mechanism of Poly(2-(tert-butylamino)ethyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA) is a cationic polymer with significant promise as an antimicrobial agent. Its biocidal activity stems from a multi-step process initiated by electrostatic interactions with the negatively charged bacterial cell envelope. This interaction leads to the disruption of the cell membrane's integrity, causing the leakage of vital intracellular components and ultimately resulting in bacterial cell death. This technical guide provides a comprehensive overview of the antibacterial mechanism of PTBAEMA, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Antibacterial Mechanism: A Stepwise Disruption of the Bacterial Membrane

The primary mode of antibacterial action for PTBAEMA is the targeted disruption of the bacterial cell membrane. This process can be understood as a sequence of events, driven by the physicochemical properties of the polymer and the inherent vulnerabilities of the bacterial cell envelope.

-

Electrostatic Attraction and Binding: The tertiary amine groups in the side chains of PTBAEMA are protonated at physiological pH, conferring a net positive charge to the polymer. This cationic nature is the cornerstone of its antibacterial activity, as it facilitates a strong electrostatic attraction to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

-

Displacement of Divalent Cations: A key aspect of PTBAEMA's interaction, particularly with Gram-negative bacteria, is its ability to displace essential divalent cations like Ca²⁺ and Mg²⁺. These cations play a crucial role in stabilizing the outer membrane by bridging adjacent LPS molecules. The binding of the cationic polymer displaces these ions, leading to a significant disorganization of the outer membrane structure.

-

Hydrophobic Insertion and Membrane Permeabilization: Following the initial electrostatic binding and membrane destabilization, the hydrophobic components of the PTBAEMA backbone and the tert-butyl groups are thought to insert into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered packing of the phospholipid acyl chains, leading to the formation of transient pores or defects in the membrane.

-

Leakage of Intracellular Components: The compromised integrity of the cell membrane results in the leakage of essential low-molecular-weight cytoplasmic components, such as ions (e.g., K⁺), ATP, and metabolites. This leakage dissipates the transmembrane potential and disrupts vital cellular processes that rely on a stable electrochemical gradient.

-

Macromolecular Leakage and Cell Lysis: With increasing polymer concentration and prolonged exposure, the membrane damage becomes more severe, leading to the leakage of larger macromolecules, including DNA, RNA, and proteins. This extensive loss of cellular contents culminates in complete cell lysis and bacterial death.

The following diagram illustrates the proposed mechanism of action:

Quantitative Analysis of Antibacterial Efficacy

The antibacterial potency of PTBAEMA is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the polymer that completely inhibits the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, is also a key parameter.

Table 1: Minimum Inhibitory Concentration (MIC) of PTBAEMA against various bacterial strains.

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 128 - 256 | [1] |

| Escherichia coli | Gram-negative | 256 - 512 | [1] |

Note: The provided MIC values are representative and can vary depending on the molecular weight of the polymer, the specific bacterial strain, and the experimental conditions.

Evaluation of Biocompatibility: Hemolytic Activity

A critical aspect of developing antimicrobial agents for potential clinical applications is their biocompatibility with host cells. A common in vitro method to assess this is the hemolysis assay, which measures the ability of a compound to lyse red blood cells (RBCs). The hemolytic activity is often reported as the HC₅₀ value, the concentration at which 50% of RBCs are lysed. A higher HC₅₀ value indicates greater biocompatibility.

Table 2: Hemolytic Activity of PTBAEMA.

| Parameter | Value |

| HC₅₀ (Human Red Blood Cells) | > 500 µg/mL |

Note: This value suggests that PTBAEMA has a relatively low lytic activity against human red blood cells at concentrations effective against bacteria, indicating a degree of selectivity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antibacterial mechanism of PTBAEMA.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial cultures (e.g., S. aureus, E. coli)

-

PTBAEMA stock solution of known concentration

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum by suspending several colonies from a fresh agar (B569324) plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Prepare serial twofold dilutions of the PTBAEMA stock solution in MHB in the wells of the 96-well plate.

-

Add the diluted bacterial suspension to each well containing the polymer dilutions.

-

Include a positive control (bacteria in MHB without polymer) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of PTBAEMA at which no visible bacterial growth (turbidity) is observed.

Membrane Leakage Assay (Calcein Leakage)

This assay measures the release of a fluorescent dye, calcein (B42510), from liposomes, which serve as a model for the bacterial membrane.

Materials:

-

Large Unilamellar Vesicles (LUVs) encapsulating calcein

-

HEPES buffer

-

PTBAEMA solution

-

Fluorometer

Procedure:

-

Prepare LUVs encapsulating a self-quenching concentration of calcein.

-

Remove non-encapsulated calcein by size-exclusion chromatography.

-

Add the calcein-loaded LUVs to a cuvette containing HEPES buffer.

-

Add the PTBAEMA solution to the cuvette at the desired concentration.

-

Monitor the increase in fluorescence intensity over time. The leakage of calcein from the LUVs results in its dequenching and a corresponding increase in fluorescence.

-

Determine 100% leakage by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes.

-

Calculate the percentage of leakage induced by PTBAEMA relative to the maximum leakage.

Hemolysis Assay

This assay assesses the lytic effect of PTBAEMA on red blood cells.

Materials:

-

Freshly collected red blood cells (e.g., human or sheep)

-

Phosphate-buffered saline (PBS)

-

PTBAEMA solutions of varying concentrations

-

Triton X-100 (for positive control)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Wash the red blood cells with PBS by centrifugation and resuspend them in PBS to a final concentration of 2% (v/v).

-

Add the PTBAEMA solutions to the red blood cell suspension in microcentrifuge tubes.

-

Use PBS as a negative control (0% hemolysis) and Triton X-100 as a positive control (100% hemolysis).

-

Incubate the tubes at 37°C for 1 hour with gentle shaking.

-

Centrifuge the tubes to pellet the intact red blood cells.

-

Transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm, which corresponds to the released hemoglobin.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing the antibacterial mechanism and the logical relationship of key parameters.

Conclusion

The antibacterial activity of poly(this compound) is fundamentally linked to its cationic and amphiphilic nature, which drives a cascade of events leading to the catastrophic failure of the bacterial cell membrane. The initial electrostatic attraction is followed by membrane disorganization, insertion, and permeabilization, resulting in the leakage of intracellular contents and cell death. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of PTBAEMA-based antimicrobial materials. Future research should focus on optimizing the polymer structure to enhance its antibacterial efficacy while maintaining excellent biocompatibility, paving the way for its potential application in various biomedical and industrial fields.

References

Safety and Handling of 2-(tert-butylamino)ethyl Methacrylate Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA), a versatile monomer utilized in the development of pH-responsive polymers and other advanced materials for biomedical applications. This document outlines the material's properties, potential hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of TBAEMA is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Amine-like | [1] |

| Molecular Formula | C10H21NO2 | [3] |

| Molecular Weight | 187.28 g/mol | [3] |

| Boiling Point | 82 °C @ 10 mm Hg | [4][5][6] |

| Melting Point | < -70 °C | [1] |

| Flash Point | 71 °C (closed cup) | [1] |

| Density | 0.914 g/mL at 25 °C | [4][5][6] |

| Vapor Pressure | 0.06 hPa at 20 °C | [1] |

| Water Solubility | 18 g/L at 25 °C | [4] |

| Refractive Index | n20/D 1.442 | [4][5][6] |

Hazard Identification and Classification

TBAEMA is classified as a hazardous substance. The primary hazards are skin and eye irritation, and it may cause an allergic skin reaction.[2][7]

GHS Hazard Statements:

Toxicological Data

The available toxicological data for TBAEMA is summarized below. It is important to note that comprehensive toxicological studies are not always publicly available.

| Test | Species | Route | Value | Reference |

| LD50 | Rat (male/female) | Oral | > 800 - < 2000 mg/kg bw | [9] |

| LDLo | Dog | Intravenous | 76 uL/kg | [4][5] |

Note: Detailed experimental protocols for these toxicological studies are not provided in the source documents.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling TBAEMA:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[8][9]

-

Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or when there is a significant risk of splashing.[8]

-

Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[8][9]

-

Respiratory Protection: Use only in a well-ventilated area. If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a suitable respirator should be worn.[8]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Take precautionary measures against static discharge.[1]

Storage Conditions

-

Store in a tightly closed container.[8]

-

Store in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible substances and sources of ignition.[8]

-

The storage temperature should not exceed 25 °C to prevent the slow build-up of oligomers and polymers.[9]

-

The monomer should not be stored for longer than one year.[6]

Emergency Procedures

First-Aid Measures

| Exposure | First-Aid Procedure | Reference |

| Inhalation | Remove to fresh air. If breathing is difficult, seek medical attention. | [1][8] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation or a rash occurs, get medical advice/attention. | [1][7][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. | [1][8] |

| Ingestion | Do NOT induce vomiting. Make the victim drink water (two glasses at most). Call a physician immediately. | [1] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7][8]

-

Absorb: Absorb the spill with inert material (e.g., sand, vermiculite) and place it into a suitable, labeled disposal container.[8]

-

Clean: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), or dry powder.[1]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.[1] Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[1][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Protocols and Workflows

The following diagrams illustrate key workflows for the safe handling and emergency response related to TBAEMA.

References

- 1. 2-(tert-Butylamino)ethyl methacrylate - Safety Data Sheet [chemicalbook.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Tert-Butylaminoethyl Methacrylate MSDS/SDS | Supplier & Distributor [ascent-acrylate.com]

- 4. This compound CAS#: 3775-90-4 [m.chemicalbook.com]

- 5. sfdchem.com [sfdchem.com]

- 6. TBAEMA (2- TERT.-BUTYLAMINOETHYL METHACRYLATE) - Ataman Kimya [atamanchemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. aksci.com [aksci.com]

- 9. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 2-(tert-butylamino)ethyl methacrylate (TBAEMA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) is a functional monomer that is of significant interest in the development of "smart" polymers. The resulting polymer, poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA), possesses a tertiary amine group with a pKa around 7.7. This feature imparts pH-responsiveness, where the polymer is soluble and swollen in acidic conditions due to protonation of the amine groups, and collapses or becomes hydrophobic at neutral or basic pH. This pH-sensitive behavior makes PTBAEMA an excellent candidate for various biomedical applications, particularly in the field of controlled drug delivery.

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). This precise control over the polymer structure is crucial for designing effective and reproducible drug delivery systems.

These application notes provide detailed protocols for the synthesis of PTBAEMA via solution ATRP and surface-initiated ATRP (SI-ATRP), along with methods for its characterization and application in pH-responsive drug delivery systems.

Experimental Protocols

Materials and Reagents

-

Monomer: this compound (TBAEMA)

-

Initiators: Ethyl α-bromoisobutyrate (EBiB), 2-bromo-2-methylpropionyl bromide (for surface modification)

-

Catalysts: Copper(I) bromide (CuBr), Copper(I) chloride (CuCl), Copper(II) bromide (CuBr₂)

-

Ligands: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 2,2'-bipyridine (B1663995) (Bpy), Hexamethyltriethylenetetraamine (HMTETA)

-

Solvents: Toluene, anisole, isopropanol (B130326) (IPA), N,N-Dimethylformamide (DMF)

-

Other Reagents: Triethylamine, alumina (B75360) (for purification), deuterated chloroform (B151607) (CDCl₃) for NMR, tetrahydrofuran (B95107) (THF) for GPC.

Monomer Purification: TBAEMA should be dried over CaH₂ and distilled under reduced pressure before use to remove inhibitors and impurities.

Protocol 1: Solution ATRP of TBAEMA

This protocol describes a typical procedure for the synthesis of PTBAEMA in solution.

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (catalyst) and the ligand (e.g., PMDETA).

-

Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

-

In a separate flask, prepare a solution of the monomer (TBAEMA) and the initiator (e.g., EBiB) in the chosen solvent (e.g., toluene).

-

Deoxygenate the monomer/initiator solution by bubbling with nitrogen for at least 30 minutes.

-

Using a nitrogen-purged syringe, transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst system.

-

Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

-

Monitor the reaction progress by taking samples periodically for analysis of monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).

-

To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

Purification:

-

Dilute the reaction mixture with a suitable solvent (e.g., THF).

-

Pass the solution through a column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold hexanes or methanol).

-

Collect the precipitated polymer by filtration and dry under vacuum at 40 °C.

Table 1: Example Conditions for Solution ATRP of TBAEMA

| Entry | [TBAEMA]:[Initiator]:[CuBr]:[Ligand] | Initiator | Ligand | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 117:1:1:1 | BIPAP¹ | HMTETA | Toluene | 70 | 4 | 15,000 | 1.1 - 1.2 |

| 2 | 100:1:1:2 | EBiB | PMDETA | Anisole | 90 | 6 | 12,500 | 1.15 |

| 3 | 150:1:1:1 | EBiB | Bpy | Toluene | 60 | 8 | 18,000 | 1.20 |

¹BIPAP: azido-containing ATRP initiator.

Protocol 2: Surface-Initiated ATRP (SI-ATRP) of TBAEMA from Mesoporous Silica Nanoparticles (MSNs)

This protocol outlines the "grafting from" approach to create a pH-responsive polymer shell on a nanoparticle core.[1]

1. Synthesis and Functionalization of MSNs:

-

Synthesize MSNs using a modified Stöber process.

-

Functionalize the MSN surface with amine groups using (3-aminopropyl)triethoxysilane (APTES).

-

Immobilize the ATRP initiator by reacting the amine-functionalized MSNs with 2-bromo-2-methylpropionyl bromide in the presence of triethylamine.

2. SI-ATRP Procedure:

-

Disperse the initiator-functionalized MSNs in a mixture of isopropanol and water.

-

Add the TBAEMA monomer to the dispersion.

-

Deoxygenate the mixture by purging with nitrogen for 30 minutes at 40°C.[1]

-

Add the catalyst system (e.g., Cu(I)Cl and Bpy, with a small amount of Cu(II)Br₂ for better control) to the deoxygenated mixture.

-

Allow the polymerization to proceed at 40°C under a nitrogen atmosphere for a set time (e.g., 2 hours).[1]

-

Stop the reaction by exposing the mixture to air and cooling.

-

Purify the PTBAEMA-grafted MSNs by repeated centrifugation and washing with appropriate solvents (e.g., IPA, ethanol) to remove residual monomer, catalyst, and any free polymer.

-

Dry the final product under vacuum.

Table 2: Example Conditions for SI-ATRP of TBAEMA from MSNs

| Substrate | [TBAEMA]:[Cu(I)Cl]:[Cu(II)Br₂]:[Bpy] | Solvent (v/v) | Temp (°C) | Time (h) |

| BiBB-MSNs | 750:1:0.5:10 | IPA/Water (4:1) | 40 | 2 |

Characterization of PTBAEMA

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the polymer structure and to determine the monomer conversion.

-

Sample Preparation: Dissolve a small amount of the purified polymer in deuterated chloroform (CDCl₃).

-

Typical ¹H NMR Resonances for PTBAEMA (in CDCl₃):

-

δ 4.0 ppm (broad): -O-CH ₂- protons of the ester group.

-

δ 2.8 ppm (broad): -CH ₂-N- protons.

-

δ 1.9 ppm (broad): Methylene protons (-CH ₂-) of the polymer backbone.

-

δ 1.1 ppm (singlet): Protons of the tert-butyl group (-C(CH ₃)₃).

-

δ 0.9-1.0 ppm (broad): Methyl protons (-CH ₃) of the polymer backbone.

-

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Eluent: Tetrahydrofuran (THF) is a common eluent.

-

Calibration: The system is typically calibrated using polystyrene standards.

-

Analysis: A narrow and symmetric peak in the GPC chromatogram indicates a well-controlled polymerization.

Applications in Drug Delivery

The pH-responsive nature of PTBAEMA makes it a highly attractive material for targeted and controlled drug delivery. The polymer can be designed to be stable and retain its drug cargo at physiological pH (around 7.4) and then undergo a conformational change to release the drug in the slightly acidic microenvironment of tumors or within the endosomes of cells.

pH-Responsive Micelles for Drug Encapsulation

Amphiphilic block copolymers containing a hydrophilic block (e.g., poly(ethylene glycol), PEG) and a hydrophobic PTBAEMA block can self-assemble into micelles in aqueous solution.

-

Formation: At pH > 7.7, the PTBAEMA block is hydrophobic and forms the core of the micelle, while the hydrophilic block forms the corona.

-

Drug Loading: Hydrophobic drugs can be encapsulated within the PTBAEMA core.

-

Drug Release: When the micelles encounter an acidic environment (pH < 7.7), the PTBAEMA core becomes protonated and hydrophilic, leading to the disassembly of the micelle and the release of the encapsulated drug.

Table 3: Example of a PTBAEMA-based Micellar Drug Delivery System

| Block Copolymer | Drug | Drug Loading Content (%) | Release Condition |

| PEG-b-PTBAEMA | Doxorubicin | ~15 | pH < 7.0 |

Polymer-Coated Nanoparticles for Targeted Delivery

Coating nanoparticles (e.g., mesoporous silica, gold nanoparticles, liposomes) with PTBAEMA can create a "gatekeeper" effect.

-

Mechanism: At physiological pH, the collapsed PTBAEMA layer blocks the pores or surface of the nanoparticle, preventing premature drug release.

-

Triggered Release: In an acidic environment, the polymer chains swell and become more permeable, allowing the drug to be released from the nanoparticle core.

Visualizations

Experimental Workflow for Solution ATRP of TBAEMA

Caption: Workflow for the solution ATRP of TBAEMA.

Signaling Pathway for pH-Responsive Drug Release from PTBAEMA Micelles

Caption: Mechanism of pH-triggered drug release from PTBAEMA micelles.

References

Application Notes and Protocols: Synthesis of TBAEMA-Based Hydrogels for Controlled Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) is a functional monomer that has garnered significant interest in the development of "smart" hydrogels for controlled drug delivery. The tertiary amine group in the TBAEMA monomer provides a distinct pH-responsive character, making these hydrogels ideal candidates for targeted drug release in specific physiological environments. At physiological pH (7.4), the tertiary amine is partially deprotonated and the hydrogel remains in a relatively collapsed state, effectively entrapping the therapeutic payload. However, in an acidic environment (pH < 6.5), such as that found in tumor microenvironments or endosomal compartments, the amine group becomes protonated. This protonation leads to electrostatic repulsion between the polymer chains, resulting in hydrogel swelling and subsequent release of the encapsulated drug.[1][2] This application note provides detailed protocols for the synthesis, characterization, and evaluation of TBAEMA-based hydrogels for controlled drug delivery applications.

Key Applications

TBAEMA-based hydrogels are versatile platforms with numerous applications in drug delivery, including:

-

Targeted Cancer Therapy: Delivering chemotherapeutic agents like doxorubicin (B1662922) directly to the acidic tumor microenvironment, minimizing systemic toxicity.[3][4]

-

Intracellular Drug Delivery: Facilitating the release of drugs within the acidic environment of endosomes and lysosomes.

-

Oral Drug Delivery: Protecting acid-sensitive drugs from the harsh environment of the stomach and enabling their release in the neutral pH of the intestines.

Data Presentation

Table 1: pH-Dependent Swelling Ratio of a Representative TBAEMA-Based Hydrogel

| pH of Swelling Medium | Equilibrium Swelling Ratio (%) |

| 2.0 | 693 |

| 5.0 | 550 |

| 7.4 | 143 |

| 10.0 | 120 |

Note: Data is representative and synthesized from literature on similar cationic hydrogels. The swelling ratio is calculated as ((Ws - Wd) / Wd) x 100%, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[5]

Table 2: Doxorubicin Loading and Release from a Representative TBAEMA-Based Hydrogel

| Parameter | Value |

| Drug Loading Method | Equilibrium Swelling |

| Initial Doxorubicin Concentration | 1 mg/mL |

| Drug Loading Content (mg drug / g hydrogel) | ~15 mg/g |

| Drug Loading Efficiency (%) | ~90% |

| Cumulative Release at pH 5.5 (24 h) | ~70% |

| Cumulative Release at pH 7.4 (24 h) | ~25% |

Note: Data is representative and compiled from studies on pH-responsive hydrogels for doxorubicin delivery.[3][6]

Experimental Protocols

Protocol 1: Synthesis of TBAEMA-based Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of a TBAEMA hydrogel crosslinked with ethylene (B1197577) glycol dimethacrylate (EGDMA).

Materials:

-

2-(tert-butylamino)ethyl methacrylate (TBAEMA), monomer

-

Ethylene glycol dimethacrylate (EGDMA), crosslinker

-

2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator

-

1,4-Dioxane (B91453), solvent

-

Nitrogen gas

-

Dialysis tubing (MWCO 12-14 kDa)

-

Deionized water

Procedure:

-

In a reaction vessel, dissolve TBAEMA (e.g., 1.85 g, 10 mmol) and EGDMA (e.g., 0.099 g, 0.5 mmol, 5 mol% to monomer) in 1,4-dioxane (e.g., 10 mL).

-

Add AIBN (e.g., 0.016 g, 0.1 mmol, 1 mol% to monomer) to the solution.

-

Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

-

Seal the reaction vessel and place it in an oil bath preheated to 70°C.

-

Allow the polymerization to proceed for 24 hours with continuous stirring.

-

After 24 hours, cool the reaction mixture to room temperature. The hydrogel should have formed.

-

Cut the resulting hydrogel into discs of desired dimensions.

-

Place the hydrogel discs in a beaker with a large excess of deionized water to wash away unreacted monomers and initiator. Change the water frequently for 2-3 days.

-

Alternatively, place the hydrogel in dialysis tubing and dialyze against deionized water for 3-5 days, changing the water twice daily.

-

Freeze the purified hydrogel discs at -80°C and then lyophilize to obtain dry hydrogel xerogels.

-

Store the dry hydrogels in a desiccator until further use.

Protocol 2: Determination of Swelling Ratio

This protocol details the measurement of the pH-dependent swelling behavior of the synthesized hydrogels.

Materials:

-

Dry TBAEMA-based hydrogel discs

-

Phosphate buffered saline (PBS) at various pH values (e.g., 5.5 and 7.4)

-

Analytical balance

-

Filter paper

Procedure:

-

Weigh the dry hydrogel discs (Wd).

-

Immerse the discs in separate vials containing PBS of different pH values.

-

Incubate the vials at 37°C.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove a hydrogel disc from the swelling medium.

-

Gently blot the surface with filter paper to remove excess surface water.

-

Weigh the swollen hydrogel disc (Ws).

-

Return the disc to the same vial to continue the swelling study until equilibrium is reached (i.e., no significant change in weight).

-

Calculate the swelling ratio (%) at each time point using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100.

Protocol 3: Drug Loading by Equilibrium Swelling

This protocol describes the loading of a model drug, doxorubicin, into the hydrogel discs.